Cholest-5-en-3beta-yl hexanoate
Overview
Description
Cholest-5-en-3beta-yl hexanoate belongs to a class of chemical compounds known as sterol esters, derived from cholest-5-en-3beta-ol, commonly known as cholesterol. Sterol esters like cholest-5-en-3beta-yl hexanoate are important in the study of lipid structures and functions, as well as in the development of liquid crystals and other materials.
Synthesis Analysis
The synthesis of cholest-5-ene-3beta-carboxylates, including compounds similar to cholest-5-en-3beta-yl hexanoate, involves esterification reactions and detailed organic synthesis routes. These syntheses provide insights into the chemical behavior and reactivity of sterol esters, impacting their physical properties and potential applications (Harwood, Toyne, Goodby, Parsley, & Gray, 2000).
Molecular Structure Analysis
The molecular structure of sterol esters like cholest-5-en-3beta-yl hexanoate is characterized by the presence of a sterol nucleus attached to a fatty acid chain via an ester linkage. The structural analysis reveals how the ester linkage influences the overall molecular conformation and properties of the compound. This can be inferred from studies on similar sterol compounds (Conner, Parish, Schroepfer, & Quiocho, 1977).
Scientific Research Applications
1. Lipid and Weight Regulation
Polyfluoroalkyl chemicals (PFCs), structurally similar to Cholest-5-en-3beta-yl hexanoate, have been studied for their potential impact on lipid and weight regulation. Nelson, Hatch, and Webster (2009) explored the relationship between PFC serum concentrations and lipid and weight outcomes in a large data set. They discovered a positive association between certain PFCs and total and non-high-density cholesterol, highlighting the relevance of studying the impact of such chemicals on lipid metabolism and body weight regulation (Nelson, Hatch, & Webster, 2009).
2. Lipid Peroxidation and Oxidative Stress
Cholesterol hydroperoxides, including compounds structurally akin to Cholest-5-en-3beta-yl hexanoate, have been identified in human erythrocyte membranes, especially in patients with certain conditions such as alcoholism. The presence of these hydroperoxides, such as 5alpha-hydroperoxycholest-6-en-3beta-ol, in erythrocyte membranes suggests enhanced lipid peroxidation, which could contribute to tissue damage and other pathological conditions (Adachi et al., 1999).
3. Cholesterol Metabolism in Neurological Disorders
Abdel-Khalik et al. (2016) investigated the cholesterol metabolism in the context of amyotrophic lateral sclerosis (ALS). They found that cholesterol and its metabolites could serve as biomarkers for neurodegeneration. Specifically, they identified altered levels of cholesterol metabolites, including 3β,7α-dihydroxycholest-5-en-26-oic acid and its precursors, in the cerebrospinal fluid of ALS patients. These findings underline the significance of cholesterol metabolism and its related compounds, such as Cholest-5-en-3beta-yl hexanoate, in understanding and potentially managing neurological disorders (Abdel-Khalik et al., 2016).
4. Bile Acid Synthesis and Fetal Development
Paumgartner et al. (1977) highlighted the presence of 3beta-hydroxy-5-cholenoic acid in human amniotic fluid, indicating a unique fetal pathway of bile acid synthesis. This finding suggests the importance of cholesterol and its derivatives in fetal development and the potential role of compounds like Cholest-5-en-3beta-yl hexanoate in understanding developmental biology (Paumgartner, Délèze, & Karlaganis, 1977).
Safety And Hazards
properties
IUPAC Name |
[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] hexanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H56O2/c1-7-8-9-13-31(34)35-26-18-20-32(5)25(22-26)14-15-27-29-17-16-28(24(4)12-10-11-23(2)3)33(29,6)21-19-30(27)32/h14,23-24,26-30H,7-13,15-22H2,1-6H3/t24-,26+,27+,28-,29+,30+,32+,33-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPBODWXATDKICU-FLFWOSPYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H56O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cholest-5-en-3beta-yl hexanoate | |
CAS RN |
1062-96-0 | |
Record name | Cholesteryl caproate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1062-96-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cholest-5-en-3-ol (3beta)-, hexanoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001062960 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cholest-5-en-3-ol (3.beta.)-, hexanoate | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Cholest-5-en-3β-yl hexanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.636 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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